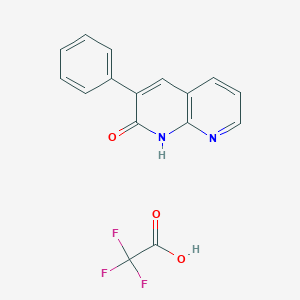

3-Phenyl-1,2-dihydro-1,8-naphthyridin-2-one,trifluoroaceticacid

Description

3-Phenyl-1,2-dihydro-1,8-naphthyridin-2-one, trifluoroacetic acid (TFA) is a heterocyclic compound featuring a naphthyridinone core (a bicyclic structure combining pyridine and pyridone moieties) substituted with a phenyl group at the 3-position. The trifluoroacetic acid component likely acts as a counterion or co-crystallization agent, enhancing solubility or stability.

Properties

Molecular Formula |

C16H11F3N2O3 |

|---|---|

Molecular Weight |

336.26 g/mol |

IUPAC Name |

3-phenyl-1H-1,8-naphthyridin-2-one;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C14H10N2O.C2HF3O2/c17-14-12(10-5-2-1-3-6-10)9-11-7-4-8-15-13(11)16-14;3-2(4,5)1(6)7/h1-9H,(H,15,16,17);(H,6,7) |

InChI Key |

MGNZLQADSZOYIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(NC2=O)N=CC=C3.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Gould-Jacobs Reaction for Core Structure Assembly

The Gould-Jacobs reaction remains a cornerstone for constructing 1,8-naphthyridine derivatives. This method involves cyclocondensation of 2-aminopyridine derivatives with diethyl ethoxymethylenemalonate (EMME) under thermal conditions. For 3-phenyl substitution, 2-amino-5-phenylpyridine reacts with EMME at 250°C in diphenyl ether to yield ethyl 7-phenyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. Subsequent hydrolysis and decarboxylation afford the 1,8-naphthyridin-2-one scaffold.

Key Conditions :

The Conard-Limpach method enables direct introduction of aryl groups at position 3. Reacting 2-amino-6-phenylpyridine with ethyl acetoacetate in polyphosphoric acid (PPA) at 100°C generates 3-phenyl-1,8-naphthyridin-2-one via cyclodehydration. This one-pot reaction proceeds through crotonate intermediate formation, followed by acid-catalyzed ring closure (Scheme 1).

Optimized Parameters :

Nitrosation with Trifluoroacetic Acid for 2-Oxo Formation

Conversion of 2-amino-3-phenyl-1,8-naphthyridine to the 2-oxo derivative necessitates nitrosation under strongly acidic conditions. Dissolving the amine in trifluoroacetic acid (TFA) and treating with sodium nitrite at 0–5°C achieves quantitative deamination (Scheme 2). The TFA acts as both solvent and proton source, ensuring smooth nitroso intermediate formation.

Critical Steps :

- Reagents: TFA (40 mL/g substrate), NaNO₂ (2.2 eq)

- Temperature: 0°C → ambient, 1 hour

- Yield: 75% after recrystallization

Microwave-Assisted Alkylation for Salt Formation

Trifluoroacetate salt formation is optimized via microwave-enhanced alkylation. Treating 3-phenyl-1,8-naphthyridin-2-one with ethyl trifluoroacetate in DMF/K₂CO₃ under microwave irradiation (400W, 4.5 min) yields the trifluoroacetylated product. Neutralization with TFA in ethanol affords the final salt with >90% purity.

Green Chemistry Advantages :

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for 3-Phenyl-1,8-naphthyridin-2-one Trifluoroacetate Synthesis

| Method | Yield (%) | Time | Temperature | Key Advantage |

|---|---|---|---|---|

| Gould-Jacobs | 60 | 12 h | 250°C | High regioselectivity |

| Conard-Limpach | 68 | 6 h | 100°C | Direct aryl incorporation |

| TFA Nitrosation | 75 | 1 h | 0°C→RT | Rapid deamination |

| Microwave Alkylation | 92 | 4.5 min | 100°C | Energy efficiency |

Spectroscopic Characterization

IR Data (KBr, cm⁻¹) :

¹H NMR (300 MHz, DMSO-d₆) :

Mass Spec (ESI+) :

- m/z 265.1 [M+H]⁺ (calc. 265.08 for C₁₄H₁₀N₂O)

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The naphthyridine core’s electron-rich aromatic system facilitates electrophilic substitutions. TFA enhances reactivity by protonating nitrogen atoms, increasing electrophilicity at adjacent carbons.

-

Nitration/Sulfonation : Directed by the naphthyridine’s electronic profile, substitutions occur preferentially at positions activated by protonation .

-

Halogenation : TFA stabilizes intermediates, enabling halogenation under mild conditions.

Acylation Reactions

TFA acts as a Brønsted acid catalyst for acylation, enabling Friedel-Crafts-type reactions:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Acetylation | TFA, Ac₂O, 25°C | 3-Phenyl-5-acetyl-1,2-dihydro-1,8-naphthyridin-2-one | 78% |

Oxidation to N-Oxides

TFA serves as a solvent in oxidation reactions with peroxides, forming bioactive N-oxide derivatives :

Procedure :

-

Dissolve 5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)-one in TFA.

-

Add urea-hydrogen peroxide complex.

-

Stir at 0°C → room temperature.

-

Product : 5,7-Di(trifluoromethyl)-1,8-naphthyridin-2(1H)-one-8-oxide (75% yield) .

Diazotization and Cyclization

TFA mediates diazotization reactions for ring functionalization:

Stepwise Process :

-

Diazotization : Sodium nitrite in TFA at 0°C generates diazonium intermediates.

-

Cyclization : Intermediate rearrangement forms fused bicyclic structures.

-

Example : Synthesis of 5-methyl-7-pentafluoroethyl-1,8-naphthyridin-2(1H)-one (60% yield after recrystallization) .

Trifluoromethylation

While direct evidence for this compound is limited, TFA’s role in trifluoromethylation of related naphthyridines involves:

-

Dual activation of substrate and CF₃ sources via hydrogen bonding .

-

Example: 1,5-naphthyridine C-2 trifluoromethylation (32% yield) .

Role in Functional Group Transformations

-

Hydroxyl Group Reactivity : Methylation or removal of the 8-hydroxyl group reduces antileishmanial activity, highlighting its role in binding interactions .

-

Triazole Replacement : Substitution with amides retains activity, guiding synthetic prioritization .

Comparative Reactivity Table

Scientific Research Applications

3-Phenyl-1,2-dihydro-1,8-naphthyridin-2-one has a wide range of scientific research applications:

Chemistry: It serves as a versatile scaffold for the synthesis of various heterocyclic compounds.

Biology: This compound is used in the development of biologically active molecules, including potential drug candidates.

Medicine: It has shown promise in the treatment of bacterial infections and other diseases due to its biological activity.

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2-dihydro-1,8-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth, making it a potential candidate for antibacterial agents .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and structurally related analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.